2-Amino-5-chloropyridine-3-boronic acid pinacol ester
Overview
Description
2-Amino-5-chloropyridine-3-boronic acid pinacol ester is a versatile compound widely used in organic synthesis. It is known for its role in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules . This compound is characterized by its stability and reactivity, making it a valuable building block in the field of medicinal chemistry and material science .
Mechanism of Action
Target of Action
This compound is a derivative of boronic acid, which is often used in the synthesis of various pharmaceuticals .
Mode of Action
Boronic acid derivatives are known to interact with their targets through the boron atom, which can form reversible covalent bonds with biological molecules . This allows them to modulate the activity of their targets .
Biochemical Pathways
Boronic acid derivatives are often used in the synthesis of kinase inhibitors, which can affect a wide range of signaling pathways .
Pharmacokinetics
The presence of the boronic acid moiety may influence its bioavailability .
Action Environment
Environmental factors such as pH and temperature can influence the stability and efficacy of boronic acid derivatives . For example, the boronic acid moiety can form boronate esters under alkaline conditions, which may affect the compound’s activity .
Biochemical Analysis
Biochemical Properties
5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine plays a crucial role in biochemical reactions, particularly in the formation of polyazatriaryl ligands through sequential borylation/Suzuki-Miyaura coupling . This compound interacts with enzymes such as kinases, modulating their activity and influencing various biochemical pathways. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to changes in their catalytic activity.
Cellular Effects
The effects of 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate kinase activity, leading to alterations in phosphorylation states of key signaling proteins . These changes can affect various cellular functions, including cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its interaction. The compound’s ability to form covalent bonds with enzyme active sites is a key aspect of its mechanism of action . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement in cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating a dosage-dependent response in biological systems.
Metabolic Pathways
5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, influencing metabolic flux and metabolite levels . The compound’s involvement in these pathways can lead to changes in the overall metabolic profile of cells, affecting energy production and utilization.
Transport and Distribution
Within cells and tissues, 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is crucial for its activity, as it needs to reach its target sites to be effective.
Subcellular Localization
The subcellular localization of 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is an important aspect of its function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its activity, as it allows the compound to interact with its target biomolecules in the appropriate cellular context.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloropyridine-3-boronic acid pinacol ester typically involves the reaction of 2-Amino-5-chloropyridine with boronic acid derivatives under specific conditions. One common method is the palladium-catalyzed borylation of 2-Amino-5-chloropyridine using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloropyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a base or an acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Bases (e.g., NaOH) or acids (e.g., HCl).
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Protodeboronation: The corresponding pyridine derivatives.
Scientific Research Applications
2-Amino-5-chloropyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and molecular probes.
Medicine: Plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Amino-5-chloropyridine-3-boronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in coupling reactions. The presence of the chlorine atom enhances its electrophilic character, making it more reactive in certain transformations compared to its analogs .
Properties
IUPAC Name |
5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BClN2O2/c1-10(2)11(3,4)17-12(16-10)8-5-7(13)6-15-9(8)14/h5-6H,1-4H3,(H2,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUICCTPQHBAILE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301146733 | |
Record name | 2-Pyridinamine, 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301146733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096339-55-6 | |
Record name | 2-Pyridinamine, 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinamine, 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301146733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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